molecular formula C13H11F3O4 B11812114 Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate

Cat. No.: B11812114
M. Wt: 288.22 g/mol
InChI Key: YLDJQVMCNQWIAQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a chemical compound with the molecular formula C13H11F3O4 and a molecular weight of 288.22 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The trifluoroethoxy group is known to enhance the compound’s stability and bioavailability, making it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate
  • 2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid

Uniqueness

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and potential for various applications .

Biological Activity

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofurans are a class of compounds that have gained significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of substituents such as trifluoroethoxy can enhance the biological efficacy of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For example, a study assessed the in vitro biological activity of several benzofurans against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. Compounds similar to this compound exhibited significant inhibitory effects on cell growth.

Key Findings

  • Inhibition of Cell Growth : The most active benzofurans showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells and from 0.49 µM to 68.9 µM against NCI-H23 cells .
  • Mechanism of Action : The anticancer activity was attributed to:
    • Induction of apoptosis.
    • Inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis .
  • Cell Cycle Analysis : Active compounds affected cell cycle progression, leading to increased apoptosis rates compared to control groups. For instance, compound 4b induced apoptosis in 42.05% of A549 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofurans indicates that specific functional groups significantly influence their biological activity:

Compound IC50 (µM) Mechanism
4b 1.48Apoptosis induction
15a 1.50VEGFR-2 inhibition
16a 1.52Cell cycle arrest

This table summarizes the potency and mechanisms associated with selected compounds derived from benzofuran frameworks.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A cohort study evaluated the effects of various benzofuran derivatives on NSCLC models. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cells while sparing normal cells .
  • VEGFR-2 Inhibition Studies : Another study focused on the ability of benzofurans to inhibit VEGFR-2, revealing that certain derivatives could effectively block this pathway at low concentrations (IC50 < 100 nM), highlighting their potential as targeted cancer therapies .

Properties

Molecular Formula

C13H11F3O4

Molecular Weight

288.22 g/mol

IUPAC Name

methyl 2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H11F3O4/c1-7-3-9-10(19-6-13(14,15)16)4-8(12(17)18-2)5-11(9)20-7/h3-5H,6H2,1-2H3

InChI Key

YLDJQVMCNQWIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)OC

Origin of Product

United States

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